molecular formula C6H8ClNS B12657000 p-Mercaptoanilinium chloride CAS No. 78749-58-3

p-Mercaptoanilinium chloride

Cat. No.: B12657000
CAS No.: 78749-58-3
M. Wt: 161.65 g/mol
InChI Key: QRVOMXNKYSBJSD-UHFFFAOYSA-N
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Description

p-Mercaptoanilinium chloride ( 78749-58-3) is an organic salt with the molecular formula C 6 H 8 ClNS and a molecular weight of 161.65 g/mol [ ]. This compound features both an anilinium cation and a mercapto (thiol) functional group, making it a potential intermediate for the synthesis of more complex molecules in materials science and polymer chemistry. Anilinium salts, in general, are a valuable class of compounds in chemical research. They are frequently used in selective polymerization processes, serving as precursors for conducting polymers like polyaniline or as components in monomer design for creating complex polymeric structures [ ]. The presence of the anilinium group can enable π-stacking interactions , which influence the optical properties and molecular ordering of the resulting materials [ ]. The unique combination of the anilinium ion and the thiol group in this compound may be exploited in the development of functional polymers , ligands for metal coordination , or as a building block for organic semiconductors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the primary scientific literature for specific application protocols and safety data.

Properties

CAS No.

78749-58-3

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

(4-sulfanylphenyl)azanium;chloride

InChI

InChI=1S/C6H7NS.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H

InChI Key

QRVOMXNKYSBJSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[NH3+])S.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of P Mercaptoanilinium Chloride Precursors

Synthesis of 4-Mercaptoaniline (p-Aminothiophenol) and Analogues

The synthesis of 4-mercaptoaniline, also known as p-aminothiophenol, is a fundamental process in organic chemistry, providing a key building block for pharmaceuticals and dyes. cymitquimica.com A common and effective method involves the reaction of p-chloronitrobenzene with sodium sulfide (B99878). In this process, a mixture of p-chloronitrobenzene and an aqueous solution of sodium sulfide nonahydrate is heated under reflux for several hours. prepchem.com Following the reaction, the mixture is cooled and extracted with ether to remove byproducts. The aqueous solution is then saturated with sodium chloride, and glacial acetic acid is added to precipitate 4-aminothiophenol (B129426) as an oil, which is subsequently extracted and purified by distillation. prepchem.com This method can yield the final product at approximately 69%. prepchem.comgoogle.com

The synthesis of its isomer, 2-aminothiophenol (B119425) (o-aminothiophenol), is also of significant industrial importance as it is a precursor for benzothiazoles. wikipedia.org One established route to 2-aminothiophenol starts with the reaction of aniline (B41778) and carbon disulfide, followed by the hydrolysis of the resulting mercaptobenzothiazole. wikipedia.org Another method involves the zinc reduction of 2-nitrobenzenesulfonyl chloride. wikipedia.org A direct synthesis from o-chloronitrobenzene can be achieved by reacting it with sodium hydrogensulfide or sodium sulfide in an alkaline aqueous medium at elevated temperatures. google.com However, the isolation of free 2-aminothiophenol can be challenging due to its rapid oxidation to 2,2'-diaminodiphenyl disulfide. google.comquickcompany.in To circumvent this, the neutralization of the alkaline solution is often performed in the presence of a water-soluble sulfite (B76179) or disulfite to prevent oxidation. quickcompany.in Various synthetic routes starting from 2-chloronitrobenzene have been explored to optimize the yield and purity of 2-aminothiophenol. ijpsonline.com

Table 1: Selected Synthetic Routes for Aminothiophenols This table is interactive. Users can sort columns by clicking on the headers.

Starting Material Reagents Product Reported Yield Reference
p-Chloronitrobenzene Sodium sulfide nonahydrate, Acetic acid 4-Aminothiophenol 69% prepchem.comgoogle.com
Aniline 1. Carbon disulfide 2. Hydrolysis 2-Aminothiophenol Not specified wikipedia.org
2-Nitrobenzenesulfonyl chloride Zinc 2-Aminothiophenol Not specified wikipedia.org
o-Chloronitrobenzene Sodium sulfide/hydrogensulfide, Sulfite 2-Aminothiophenol Good yields google.comquickcompany.in

Coordination Chemistry Pathways for p-Mercaptoaniline-Metal Complexes

The bifunctional nature of p-mercaptoaniline, possessing both a soft thiol donor and a harder amine donor, makes it a versatile ligand in coordination chemistry. It can bridge metal centers to form coordination polymers or chelate to a single metal ion, leading to a diverse range of structural motifs and chemical properties. mdpi.comwikipedia.org

p-Mercaptoaniline readily reacts with metal ions to form coordination polymers. A notable example is its reaction with tin(II) chloride (SnCl₂). When an aqueous solution of SnCl₂ is treated with 4-mercaptoaniline (4-MA), a one-dimensional coordination polymer is synthesized under ambient conditions. mdpi.comosti.gov In this polymer, the tin(II) center exhibits a distorted trigonal pyramidal geometry. mdpi.com

The structure consists of tin centers bridged by two 4-MA ligands in a μ² fashion, creating the polymeric chain. A third 4-MA ligand coordinates in a terminal fashion. This terminal ligand is distinguished by having its amine group protonated, with a chloride counter-anion present in the crystal lattice. mdpi.com The bridging ligands connect neighboring tin atoms, giving rise to the one-dimensional structure. mdpi.com The synthesis of these crystalline polymers can be improved by layering an ethanolic solution of 4-MA on top of anhydrous SnCl₂. mdpi.com

Table 2: Selected Crystallographic Data for Tin-Mercaptoaniline Complexes This table is interactive. Users can sort columns by clicking on the headers.

Parameter Compound 1 (Sn(II) Polymer) Compound 2 (Sn(IV) Monomer)
Formula C₁₈H₂₅Cl₃N₃S₃Sn₂ C₂₄H₃₀Cl₂N₄S₄Sn
Crystal System Monoclinic Monoclinic
Space Group P2₁/n C2/c
Sn-S Bond Lengths (Å) S1-Sn1: 2.518, S2-Sn1: 2.577 Sn-S1: 2.3989, Sn-S2: 2.3955
S-Sn-S Angles (°) S1-Sn1-S2: 77.16, S1-Sn1-S2': 92.68 S-Sn-S: 101.73

Data sourced from single-crystal X-ray diffraction analysis. mdpi.com

Coordination complexes involving redox-active ligands, where electron transfer can occur between the ligand and the metal center, are of significant interest for their potential applications in catalysis and molecular electronics. mdpi.commdpi.com The tin(II)-p-mercaptoaniline coordination polymer demonstrates such redox activity. While the crystalline polymer is stable under normal atmospheric conditions, it undergoes oxidation when exposed to a solution saturated with oxygen. mdpi.comosti.gov This process transforms the one-dimensional tin(II) polymer into a mononuclear tin(IV) complex. mdpi.comosti.gov In the resulting Sn(IV) complex, the tin center is tetrahedrally coordinated. mdpi.com This transformation highlights the ability of the coordination environment to facilitate changes in the oxidation state of the central metal ion.

Derivatization via Cyclization Reactions

The isomers of mercaptoaniline are crucial precursors for the synthesis of various heterocyclic compounds, particularly benzothiazoles and thiazepines, through cyclization reactions. These reactions typically involve the condensation of the amino and thiol groups with a suitable electrophile.

2-Mercaptoaniline (o-aminothiophenol) is a key starting material for synthesizing benzothiazole (B30560) derivatives, which are important in dye chemistry and pharmaceuticals. wikipedia.orgsciforum.net A common method involves the reaction of 2-mercaptoaniline with carbon disulfide in a basic ethanolic solution to produce 2-mercaptobenzothiazole (B37678). researchgate.net Another straightforward approach is the condensation of 2-aminothiophenol with various aldehydes. This reaction can proceed without a catalyst in a DMSO/air system to yield 2-arylbenzothiazoles in good yields. organic-chemistry.org

Furthermore, 2-methylbenzothiazole (B86508) can be synthesized by refluxing 2-mercaptoaniline with acetic acid. sciforum.net This method provides an efficient alternative to the more common use of acetic anhydride. sciforum.net The versatility of 2-mercaptoaniline allows for the creation of a wide range of substituted benzothiazoles by varying the co-reactant, from simple organic acids to more complex aldehydes and ketones. mdpi.commdpi.com

Ortho-mercaptoaniline is also utilized in the synthesis of larger, seven-membered heterocyclic rings like thiazepines. For instance, a 1,4-benzothiazine derivative, 1-(3-methyl-4H-benzo mdpi.comsciforum.netthiazin-2-yl)ethanone, can be synthesized through an oxidative cyclization reaction between 2-aminothiophenol and acetylacetone. indexcopernicus.com While this specific example leads to a six-membered thiazine (B8601807) ring fused to the benzene (B151609) ring, similar condensation strategies involving different dicarbonyl or related synthons can lead to the formation of seven-membered thiazepine rings. The reaction of Schiff bases, derived from anilines, with thioglycolic acid is a known route to thiazolidinones and thiazepines, demonstrating the general principle of using mercapto-functionalized anilines in cyclization reactions to form sulfur- and nitrogen-containing heterocycles. hueuni.edu.vn

Formation of Pyrazole (B372694), Thiazole (B1198619), and Oxazole (B20620) Compounds

The synthesis of pyrazole, thiazole, and oxazole derivatives from p-mercaptoanilinium chloride precursors can be achieved through multi-step reaction sequences that build upon the existing functionalities of the parent molecule.

Pyrazole Derivatives: The construction of a pyrazole ring typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.com To achieve this from p-aminothiophenol, the amino group can be first converted into a hydrazine. This can be accomplished through diazotization of the amino group, followed by reduction. The resulting p-mercaptophenylhydrazine can then be reacted with a suitable 1,3-dicarbonyl compound, such as acetylacetone, to yield the corresponding 3,5-dimethyl-1-(4-mercaptophenyl)-1H-pyrazole.

StepReagent/ConditionIntermediate/Product
1NaNO₂, HClp-mercaptophenyldiazonium chloride
2SnCl₂, HClp-mercaptophenylhydrazine
3Acetylacetone3,5-dimethyl-1-(4-mercaptophenyl)-1H-pyrazole

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical method for the formation of thiazole rings, involving the reaction of a thioamide with an α-haloketon. pharmaguideline.comorganic-chemistry.org To utilize p-mercaptoaniline in this synthesis, the amino group can be acylated to form an N-(4-mercaptophenyl)acetamide. This intermediate can then be treated with Lawesson's reagent to yield the corresponding thioamide. Subsequent reaction with an α-haloketone, such as chloroacetone, would lead to the formation of a 2-methyl-4-(4-mercaptophenyl)thiazole.

StepReagent/ConditionIntermediate/Product
1Acetic anhydrideN-(4-mercaptophenyl)acetamide
2Lawesson's reagentN-(4-mercaptophenyl)ethanethioamide
3Chloroacetone2-methyl-4-(4-mercaptophenyl)thiazole

Oxazole Derivatives: The Robinson-Gabriel synthesis provides a route to oxazoles through the cyclization of 2-acylamino ketones. pharmaguideline.com Similar to the thiazole synthesis, the initial step involves the acylation of the amino group of p-aminothiophenol. For instance, reaction with benzoyl chloride would yield N-(4-mercaptophenyl)benzamide. This amide can then undergo reaction with an α-haloketone, like phenacyl bromide, to form a 2-acylamino ketone intermediate, which upon cyclodehydration, would furnish the 2,5-diphenyl-4-(4-mercaptophenyl)oxazole.

StepReagent/ConditionIntermediate/Product
1Benzoyl chlorideN-(4-mercaptophenyl)benzamide
2Phenacyl bromide2-(N-(4-mercaptophenyl)benzamido)-1-phenylethan-1-one
3H₂SO₄ (cyclodehydration)2,5-diphenyl-4-(4-mercaptophenyl)oxazole

Generation of Dimeric Species through Oxidative Coupling Reactions

The presence of both amino and thiol groups in p-mercaptoaniline allows for oxidative coupling reactions to form dimeric species. A prominent example is the formation of p,p'-dimercaptoazobenzene (DMAB).

This transformation involves the selective oxidation of the amino groups of two p-aminothiophenol molecules, leading to the formation of an azo linkage (-N=N-). acs.orgnih.gov This reaction has been extensively studied, particularly on the surface of silver nanoparticles where the catalytic coupling is enhanced. researchgate.netlu.se The time-dependent surface-enhanced Raman scattering (SERS) spectra of p-aminothiophenol on silver nanoparticles show the emergence of new vibrational modes corresponding to the -N=N- group of DMAB, providing direct evidence for its formation. acs.orgnih.gov

The reaction is believed to proceed through the adsorption of p-aminothiophenol onto the silver surface via the thiol group. acs.org The catalytic surface then facilitates the oxidative coupling of the amino groups.

Advanced Spectroscopic Characterization and Mechanistic Elucidation of P Mercaptoanilinium Chloride Systems

Vibrational Spectroscopy (FTIR and Raman) for Molecular Structure Analysis

Standard Fourier-transform infrared (FTIR) and normal (non-SERS) Raman spectroscopy provide the fundamental vibrational fingerprint of p-Mercaptoanilinium chloride, which is essential for interpreting the more complex SERS data. These techniques probe the intrinsic vibrational modes of the molecule without the enhancements or chemical changes induced by plasmonic substrates.

The analysis of these spectra, often aided by Density Functional Theory (DFT) calculations, allows for the assignment of specific vibrational modes to the stretching and bending of chemical bonds within the molecule (e.g., C-S, C-N, C-C ring modes, N-H). rsc.orgamanote.com For example, the C-S stretching mode in p-aminothiophenol is typically observed around 1078 cm⁻¹. nih.gov Comparing the normal Raman spectrum with the SERS spectrum is critical; the absence of the strong DMAB peaks (1140, 1388, 1438 cm⁻¹) in the normal Raman spectrum of the p-mercaptoaniline powder was a key piece of evidence proving that DMAB is a surface-reaction product and not an intrinsic feature of the original molecule. aip.orgrsc.org

Technique Key Information Provided Relevance to this compound
FTIR Provides information on infrared-active vibrational modes, particularly sensitive to polar functional groups.Characterizes the fundamental vibrational structure, helps in identifying functional groups like -NH₂ and the aromatic ring.
Raman Provides information on Raman-active modes, sensitive to symmetric vibrations and the carbon skeleton.Establishes the "fingerprint" spectrum of the parent molecule, serving as a baseline to identify SERS-specific changes and reaction products. rsc.org

This table outlines the roles of FTIR and standard Raman spectroscopy in the structural analysis of this compound.

Electronic Spectroscopy (UV-Visible Absorption) for Optical Property Assessment

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. jackwestin.com The resulting spectrum reveals the energies required to promote electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals.

For conjugated organic systems like p-mercaptoaniline, the absorption bands are typically assigned to π → π* transitions within the benzene (B151609) ring. researchgate.net The position and intensity of these absorption peaks are related to the extent of conjugation in the molecule. jackwestin.com Theoretical calculations, such as time-dependent DFT (TD-DFT), can be used to predict the electronic absorption spectra and help assign the observed transitions. researchgate.net Analysis of the UV-Vis spectrum of p-mercaptoaniline and its reaction product, DMAB, shows that the dimer has different electronic transitions. mdpi.com This difference is important because the chemical enhancement mechanism in SERS is resonant in nature; it is maximized when the excitation laser energy aligns with an electronic transition of the molecule-metal system. The different electronic structures of PATP and DMAB help explain why their SERS spectra, excited at a specific wavelength, can have drastically different appearances. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis, including Solid-State NMR for Crystal Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a compound. For this compound, both solution-state and solid-state NMR (ssNMR) offer critical insights into its chemical structure and crystalline arrangement.

Solution-State ¹H and ¹³C NMR Analysis

In solution, NMR spectroscopy confirms the molecular structure of the p-Mercaptoanilinium cation. The protonation of the amino group in the precursor, p-aminothiophenol, to form the anilinium group (-NH₃⁺) in this compound, induces significant changes in the chemical shifts of nearby protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by signals from the aromatic protons, the ammonium (B1175870) protons, and the thiol proton. The electron-withdrawing nature of the -NH₃⁺ group deshields the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm) compared to the neutral p-aminothiophenol. The aromatic region typically displays an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring. The protons of the ammonium group are expected to appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange. The thiol (-SH) proton signal is also typically a singlet.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the benzene ring show distinct resonances. The carbon atom bonded to the ammonium group (C-NH₃⁺) is significantly shifted downfield upon protonation. The other aromatic carbons also experience shifts, reflecting the altered electronic distribution within the ring.

The expected chemical shifts for this compound in a suitable deuterated solvent, such as DMSO-d₆, are summarized in the tables below. These are predictive values based on the known spectra of p-aminothiophenol and the typical effects of amine protonation. nih.gov

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-2, H-6 (ortho to -SH)7.20 - 7.40Doublet
H-3, H-5 (ortho to -NH₃⁺)7.50 - 7.70Doublet
-SH3.50 - 4.50Singlet
-NH₃⁺9.00 - 10.00Broad Singlet

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (δ, ppm)
C-1 (-SH)128 - 132
C-2, C-6133 - 137
C-3, C-5118 - 122
C-4 (-NH₃⁺)140 - 145

Solid-State NMR for Crystal Structure Elucidation

While solution-state NMR provides information on the molecular structure, solid-state NMR (ssNMR) is indispensable for characterizing the compound in its crystalline form. NMR crystallography, which combines ssNMR with other techniques like X-ray diffraction (XRD) and computational modeling, is a powerful approach for detailed crystal structure elucidation. worktribe.comnih.gov

For ionic compounds like this compound, ssNMR can reveal crucial details about intermolecular interactions, polymorphism, and the local environment of the chloride ion. rsc.orgrsc.org

Key Applications of ssNMR:

Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. rsc.orgjeol.com ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a standard technique used to fingerprint different solid phases. The number of resonances in the spectrum corresponds to the number of crystallographically inequivalent carbon atoms in the asymmetric unit cell. mdpi.com

Probing Hydrogen Bonding: The hydrogen bonding network, particularly involving the anilinium (-NH₃⁺) group, the thiol (-SH) group, and the chloride anion (Cl⁻), is a defining feature of the crystal structure. High-resolution ¹H ssNMR, often requiring fast MAS rates, can provide direct information on proton environments and proximities, helping to precisely locate hydrogen atoms—a task that can be challenging for X-ray diffraction alone. nih.govjeol.com

Characterizing the Chloride Ion Environment: ³⁵Cl ssNMR is exceptionally sensitive to the local environment of the chloride ion. acs.orgnih.gov The chlorine electric field gradient (EFG) and chemical shift (CS) tensors, measured through these experiments, are highly dependent on the nature and geometry of hydrogen bonds between the Cl⁻ ion and the surrounding -NH₃⁺ groups. rsc.org This makes ³⁵Cl ssNMR a sensitive probe for distinguishing between different polymorphs or solvates, as even subtle changes in the hydrogen-bonding environment result in significant spectral differences. rsc.org

The combination of ssNMR data with powder XRD allows for a comprehensive structural analysis. While XRD provides information on long-range order and unit cell parameters, ssNMR offers site-specific information on the local atomic environment. This synergy is central to NMR crystallography and can be used to refine or even solve crystal structures of materials like this compound. worktribe.commdpi.com

Crystallographic Analysis and Supramolecular Architecture of P Mercaptoanilinium Chloride and Its Complexes

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

While a specific, publicly available single-crystal structure determination for p-Mercaptoanilinium chloride could not be located in the searched literature, the analysis of closely related anilinium derivatives provides a strong basis for understanding its expected structural features. The p-mercaptoanilinium cation would feature a protonated amino group (-NH3+), forming a tetrahedral ammonium (B1175870) center, attached to the phenyl ring. wikipedia.org The key structural components are this anilinium moiety, the thiol group (-SH) at the para position, and a chloride anion (Cl⁻) for charge balance.

For illustrative purposes, the crystallographic data for a similar compound, 4-methoxyanilinium (B12549976) chloride, is presented below. This data exemplifies the type of detailed structural information obtained from an SCXRD analysis. nih.gov

Table 1: Illustrative Crystallographic Data for 4-Methoxyanilinium Chloride nih.gov

Parameter Value
Chemical Formula C₇H₁₀NO⁺·Cl⁻
Crystal System Orthorhombic
Space Group P bca
a (Å) 8.905 (2)
b (Å) 8.489 (2)
c (Å) 21.817 (4)
V (ų) 1649.3 (6)

Powder X-ray Diffraction (PXRD) for Polymorphic and Microcrystalline Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize crystalline materials. It is particularly valuable for identifying the crystalline phases present in a bulk sample, assessing sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. rutgers.edu Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific phase.

In the context of this compound, a PXRD pattern would be essential for routine identification and quality control. While PXRD does not provide the atomic-level detail of a single-crystal study, it is indispensable for confirming that a synthesized powder corresponds to the desired crystal form. rug.nl Studies on related anilinium halides have shown that techniques like PXRD, in conjunction with vibrational spectroscopy, can be used to detect and analyze crystalline phase transitions that occur upon changes in temperature. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of ionic organic salts like this compound is governed by a hierarchy of non-covalent interactions. nih.gov The most significant of these are hydrogen bonds, which play a crucial role in the assembly and stability of the crystal lattice.

In the crystalline state of this compound, the primary intermolecular interaction is expected to be the strong, charge-assisted hydrogen bonds between the anilinium cation's ammonium group (N⁺-H) and the chloride anion (Cl⁻). nih.govnih.gov These N⁺-H···Cl⁻ interactions are a defining feature of anilinium halide crystal structures. researchgate.net

Table 2: Expected Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Expected Strength
Hydrogen Bond N⁺-H (Ammonium) Cl⁻ (Chloride) Strong
Hydrogen Bond S-H (Thiol) Cl⁻ (Chloride) Weak to Moderate
Hydrogen Bond S-H (Thiol) S (Thiol) Weak
Hydrogen Bond C-H (Aromatic) Cl⁻ (Chloride) Weak

Crystal Environment-Induced Symmetry Reduction (CEISR) in Related Aromatic Systems

Crystal Environment-Induced Symmetry Reduction (CEISR) is a phenomenon where a molecule that possesses higher symmetry in an isolated state (e.g., in the gas phase or in solution) adopts a lower symmetry conformation upon crystallization. This reduction in symmetry is a direct consequence of the anisotropic forces exerted by the surrounding molecules in the crystal lattice. The specific packing arrangement and strong intermolecular interactions can distort the molecule from its idealized, higher-symmetry geometry. This effect is a clear demonstration that the crystal environment can significantly influence molecular conformation. While specific studies on CEISR in this compound are not available, the principle is well-documented in other aromatic systems.

Structural Studies of Ionic Mercaptoanilinium Species

The formation of the p-mercaptoanilinium cation from the neutral p-aminothiophenol molecule involves the protonation of the basic amino group by an acid, in this case, hydrochloric acid. quora.com This transformation induces significant changes in the molecule's electronic and structural properties.

The nitrogen atom of the amino group becomes a tetrahedral ammonium center (-NH₃⁺). wikipedia.org This change alters the geometry and bonding within the functional group. In the parent anilinium ion, the C-N bond length is observed to elongate upon protonation compared to neutral aniline (B41778). wikipedia.org A similar elongation of the C-N bond is expected for this compound when compared to its neutral precursor, 4-aminothiophenol (B129426). nih.gov The presence of the positive charge on the ammonium group also influences the electronic character of the entire aromatic ring system, affecting its reactivity and interactions.

Theoretical and Computational Chemistry Studies on P Mercaptoanilinium Chloride Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is widely applied to study aromatic thiols and related compounds. DFT calculations on p-aminothiophenol (PATP), the neutral precursor to the p-mercaptoanilinium cation, are particularly prevalent and serve as an excellent model for understanding the fundamental properties of the system.

DFT is instrumental in describing the electronic makeup of molecules like p-aminothiophenol. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis, as the energy difference between them (the HOMO-LUMO gap) indicates the molecule's chemical reactivity and kinetic stability. Theoretical electronic structure analyses for aminothiophenol isomers are often performed using DFT at the B3LYP level. The HOMO-LUMO energy gap is a key parameter derived from these calculations, providing insights into ionization potential and electron affinity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is employed to calculate potential energy profiles of excited states and to understand photochemical processes. For substituted phenols and thiophenols, TD-DFT can elucidate how substituents affect the excited state, for instance by lowering the energy of certain states and influencing reaction pathways like hydrogen transfer. These calculations are crucial for interpreting UV-visible absorption spectra and understanding charge-transfer phenomena within the molecule or between the molecule and a surface.

Table 1: Representative Frontier Molecular Orbital Energies Calculated for Aromatic Thiol Systems using DFT.
ParameterTypical Calculated Value (eV)Significance
HOMO Energy-5.5 to -6.5Represents the electron-donating ability of the molecule.
LUMO Energy-1.0 to -2.0Represents the electron-accepting ability of the molecule.
Energy Gap (Eg)~4.0Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

DFT calculations are pivotal in unraveling the mechanisms of surface-catalyzed reactions involving aromatic thiols. A prominent example is the plasmon-assisted dimerization of p-aminothiophenol (PATP) to p,p′-dimercaptoazobenzene (DMAB) on noble metal surfaces like gold and silver. Computational studies have been performed to investigate the reaction barriers and thermodynamics of this process. DFT can model the electro-oxidation of PATP on gold electrodes, revealing that the reaction proceeds through a radical cation intermediate. The specific dimerization pathway (e.g., N–N coupling vs. N–C coupling) and the final products are influenced by the pH of the solution, a detail that can be elucidated through thermodynamic calculations of the reaction intermediates. These theoretical investigations provide a mechanistic framework that explains experimental observations from techniques like surface-enhanced Raman spectroscopy (SERS).

One of the most powerful applications of DFT is the prediction of vibrational spectra (infrared and Raman). By calculating the harmonic vibrational frequencies of a molecule in its optimized geometry, researchers can generate a theoretical spectrum. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. This combined experimental and theoretical approach is essential for the definitive assignment of vibrational modes. For PATP adsorbed on metal surfaces, DFT calculations have been used to assign the bands observed in SERS spectra, including the characteristic Ag-S stretching vibration that confirms the nature of the surface bond. Theoretical spectra of proposed reaction intermediates and products, such as DMAB, are also calculated to confirm their presence on the surface.

Table 2: Selected Calculated Vibrational Frequencies for p-Aminothiophenol (PATP) and Their Assignments.
Vibrational ModeTypical Calculated Frequency (cm-1)Description
ν(S-H)~2550 - 2600S-H stretching vibration.
ν(C-S)~700 - 750C-S stretching vibration.
β(N-H)~1600 - 1630N-H scissoring/bending mode.
Ring Modes (b2)~1140, 1390, 1440Aromatic ring vibrations, often enhanced in SERS due to charge transfer.
ν(Au-S)~210 - 250Gold-Sulfur stretching, indicative of chemisorption.

DFT is used to determine the stable geometries and binding energies of molecules adsorbed on surfaces. For thiophenols on gold or silver, calculations consistently show that adsorption occurs through the sulfur atom, forming a strong metal-sulfur bond. DFT simulations can predict the precise orientation of the molecule, such as the tilt angle of the aromatic ring relative to the surface normal. The adsorption energy, a key measure of the strength of the surface interaction, is also calculated. For gold atoms adsorbing on pyrite (B73398) surfaces, DFT has been used to determine that the (210) surface has the highest adsorption capacity. Similar calculations for p-aminothiophenol on gold nanorods help explain the preferential binding to specific crystal facets. These theoretical findings are crucial for understanding the formation of self-assembled monolayers (SAMs).

Quantum-Chemical Approaches to Intermolecular Interactions

Beyond standard DFT, specialized quantum-chemical methods are used to analyze the subtle non-covalent interactions that govern molecular recognition and crystal packing. For a salt like p-Mercaptoanilinium chloride, these interactions, particularly hydrogen bonding between the anilinium cation and the chloride anion, are critical.

Two powerful techniques for this analysis are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. QTAIM analyzes the topology of the electron density to find and characterize chemical bonds and non-covalent interactions through features called bond critical points. NBO analysis transforms the calculated molecular orbitals into localized, chemically intuitive bonding and lone-pair orbitals. It provides a quantitative measure of donor-acceptor interactions, such as charge delocalization from a lone pair orbital into an empty anti-bonding orbital, which is a key component of hydrogen bonding and other stabilizing interactions. NBO analysis can reveal hyperconjugative interactions that contribute to molecular stability and can quantify the stabilization energy associated with these charge transfers.

Ab Initio Investigations of Molecular Conformation and Chirality

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy calculations of molecular properties. In the context of this compound, these methods, along with DFT, are employed to perform conformational analysis. This involves calculating the relative energies of different spatial arrangements of the atoms that result from rotation around single bonds, such as the C-S or C-N bonds. By mapping the potential energy surface, computational chemists can identify the lowest energy conformers (the most stable 3D structures) and the energy barriers for rotation between them. While this compound is not chiral, these computational techniques are the standard for rigorously determining the three-dimensional structure and flexibility of molecules, which are fundamental to their chemical behavior.

Advanced Research Applications of P Mercaptoanilinium Chloride and Analogues

Role in Molecular Electronics and Conductive Nanowires

p-Mercaptoaniline is a key molecule in the field of molecular electronics, which aims to use single molecules as active components in electronic circuits. Its structure is ideal for forming single-molecule junctions, where an individual molecule is positioned between two nanoscale metal electrodes, effectively creating a molecular-scale wire acs.orgscite.ai. The thiol group serves as a reliable anchor, forming a strong chemical bond with metal surfaces, typically gold, while the aromatic ring provides a pathway for electron transport.

The conductance of these single-molecule junctions is a critical parameter and is studied using techniques like Scanning Tunneling Microscope Break-Junction (STM-BJ) rsc.org. Research has shown that the conductance of a 4-mercaptoaniline junction can be influenced by external conditions. For instance, studies have observed that an Au-catalyzed oxidative coupling of the aniline (B41778) group can occur, affecting the conductance properties of the molecular junction rsc.org. This demonstrates the potential to control the electrical properties of these molecular devices through chemical reactions.

The conformation of the molecule within the junction also plays a significant role in determining its conductance. For aromatic systems like p-mercaptoaniline, the degree of π-conjugation is crucial for efficient electron transport researchgate.netarxiv.org. The ability to create reproducible single-molecule junctions using amine link groups has allowed for systematic studies on how molecular structure dictates conductance, paving the way for the rational design of molecular electronic components researchgate.netrsc.orgnih.gov.

MoleculeApplicationKey FeatureRelevant Findings
p-Mercaptoaniline (pMA) / p-Aminothiophenol (PATP)Single-Molecule JunctionsThiol anchor group for metal contact; Aromatic ring for electron transport.Forms molecular wires between nanoscale electrodes; conductance can be modulated by chemical reactions like oxidative coupling. acs.orgscite.airsc.org
Biphenyl-based moleculesMolecular Conductance StudiesTunable twist angle between phenyl rings.Junction conductance decreases as the twist angle between the rings increases, which reduces π-orbital overlap. researchgate.netarxiv.org
Table 1. Applications of p-Mercaptoaniline and Analogues in Molecular Electronics.

Plasmon-Driven Catalysis and Photocatalysis

p-Mercaptoaniline has become a model compound for studying plasmon-driven catalytic reactions on the surfaces of metallic nanostructures researchgate.netaip.orgaip.org. When metal nanoparticles (typically silver, gold, or copper) are illuminated with light at their localized surface plasmon resonance (LSPR) frequency, they generate intense local electromagnetic fields and energetic "hot" electrons researchgate.netaip.org. These plasmonic effects can drive chemical reactions on the nanoparticle surface that would not otherwise occur under the same conditions.

A widely studied example is the plasmon-driven oxidative coupling of p-mercaptoaniline to form p,p′-dimercaptoazobenzene (DMAB) acs.orgaip.orgiphy.ac.cnacs.orglu.seiphy.ac.cnresearchgate.net. This bimolecular reaction is readily monitored in real-time using Surface-Enhanced Raman Scattering (SERS), as the product (DMAB) has a distinct Raman signature that is different from the reactant (pMA) aip.orgacs.orgacs.org. The metal nanoparticles serve as both the SERS substrate for signal enhancement and the photocatalyst for the reaction rsc.org.

The reaction mechanism is understood to involve several plasmon-mediated pathways, including hot carrier injection into the adsorbed molecules and photothermal activation researchgate.netaip.org. The efficiency and rate of this conversion are dependent on several factors, including the type of metal, the excitation wavelength, and the pH of the surrounding medium aip.orgiphy.ac.cn. For example, the catalytic coupling to DMAB is observed to occur readily on silver nanoparticles but is less detectable with gold researchgate.net. Furthermore, the reaction can be controlled by adjusting the pH, which affects the protonation state of the pMA molecules adsorbed on the nanoparticle surface iphy.ac.cn.

ReactantProductCatalyst/SubstrateDriving ForcePrimary Analytical Technique
p-Mercaptoaniline (pMA)p,p′-Dimercaptoazobenzene (DMAB)Ag, Au, Cu NanoparticlesLocalized Surface Plasmon Resonance (LSPR)Surface-Enhanced Raman Scattering (SERS) aip.orgiphy.ac.cnacs.org
Table 2. Overview of the Plasmon-Driven Catalytic Coupling of p-Mercaptoaniline.

Corrosion Inhibition Studies and Mechanism Investigation

Organic molecules containing heteroatoms such as sulfur and nitrogen, along with aromatic rings, are known to be effective corrosion inhibitors for various metals, including steel and copper researchgate.netmdpi.com. p-Mercaptoanilinium chloride and its analogues fit this structural profile perfectly. These compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier against corrosive agents like acids and chlorides researchgate.netmdpi.comthomasindcoatings.com.

The primary mechanism of inhibition involves the interaction of the lone pair electrons of the sulfur and nitrogen atoms, as well as the π-electrons of the benzene (B151609) ring, with the vacant d-orbitals of the metal atoms researchgate.netbohrium.com. This interaction leads to the formation of a stable, coordinated layer on the surface. For p-mercaptoaniline, the thiol group provides a strong anchoring point to the metal. This adsorption process blocks the active sites on the metal surface where corrosion would typically initiate and hinders both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process bohrium.commdpi.com.

Studies have demonstrated the effectiveness of aminothiophenol in protecting copper from corrosion in saline environments researchgate.net. The formation of a compact, self-assembled monolayer creates a dense barrier that blocks the access of corrosive chloride ions to the copper surface researchgate.netnrc.govmdpi.commdpi.com. The efficiency of such inhibitors generally increases with concentration up to a point where a complete monolayer is formed on the surface mdpi.combohrium.com. The nature of the adsorption can be a mix of physical adsorption (physisorption) and chemical bond formation (chemisorption) bohrium.com.

Inhibitor TypeFunctional GroupsMechanism of ActionProtected Metals
Organic Heterocyclic Compounds-SH (Thiol), -NH2 (Amino), Aromatic RingAdsorption on metal surface, formation of a protective barrier film, blocking of active corrosion sites. researchgate.netmdpi.combohrium.comMild Steel, Copper researchgate.netmdpi.commdpi.com
Table 3. Corrosion Inhibition Mechanism of Thiol and Amine-Containing Aromatic Compounds.

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The ability of thiols to spontaneously form highly ordered, dense, and stable monomolecular layers on metal surfaces is a cornerstone of modern surface science and nanotechnology rsc.orgnorthwestern.edupiketech.com. p-Mercaptoaniline is an excellent example of a molecule used to create such self-assembled monolayers (SAMs) acs.orgscite.ai. The process is driven by the strong, specific affinity of the sulfur atom for metals like gold, silver, and copper, leading to the formation of a stable metal-thiolate bond youtube.com.

Once anchored to the surface, the aromatic backbones of the p-mercaptoaniline molecules interact with each other through van der Waals forces, promoting a high degree of structural order within the monolayer youtube.com. This results in a densely packed film where the molecules are typically tilted at a specific angle relative to the surface normal researchgate.netresearchgate.net. The terminal amino groups are exposed at the surface of the monolayer, allowing for further chemical functionalization or defining the chemical and physical properties of the interface uba.ar.

The structure and quality of these SAMs can be characterized with high precision using surface-sensitive techniques such as Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS), and Fourier-Transform Infrared Spectroscopy (FTIR) rsc.orgpiketech.comresearchgate.net. These well-defined organic surfaces are fundamental building blocks in a wide range of applications, including biosensors, molecular electronics, and fundamental studies of surface chemistry northwestern.edunih.govdeakin.edu.au. For example, p-aminothiophenol SAMs have been used to create junctions between metal nanoparticles and macroscopic metal surfaces for SERS studies acs.orgresearchgate.net.

MoleculeSubstrate MetalDriving ForceKey Characteristics of SAMCharacterization Techniques
p-MercaptoanilineGold (Au), Silver (Ag), Copper (Cu)Chemisorption via strong Metal-Sulfur bond formation. youtube.comHighly ordered, densely packed, stable monolayer with exposed amino functional groups. researchgate.netuba.arSTM, XPS, FTIR, SERS rsc.orgpiketech.comresearchgate.net
Table 4. Formation and Characteristics of p-Mercaptoaniline Self-Assembled Monolayers.

Future Research Directions and Methodological Advances

Development of Integrated Multi-Technique Characterization Approaches

A comprehensive understanding of p-Mercaptoanilinium chloride-based systems necessitates a move beyond single-technique characterization. The complexity of these materials, particularly when incorporated into nanomaterials or polymers, requires a holistic approach where multiple analytical methods are integrated to provide a complete picture of their physical and chemical properties. mdpi.commdpi.com

Future research will focus on combining techniques to correlate structural, chemical, and functional information. For instance, the integration of microscopy with spectroscopy on a single platform allows for the simultaneous visualization of morphology and the chemical identification of specific domains.

Key Integrated Approaches:

Correlative Microscopy: Combining high-resolution imaging from techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) with the chemical mapping capabilities of Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS).

Spectroscopy-Microscopy Fusion: Techniques such as Tip-Enhanced Raman Spectroscopy (TERS) provide vibrational information with nanoscale spatial resolution, linking molecular structure to specific topographical features.

Synchrotron-Based Methods: The high intensity and tunability of synchrotron radiation enable a suite of advanced characterization techniques, including high-resolution X-ray diffraction and absorption spectroscopy, to be performed, often in-situ. mdpi.com

The goal of these integrated approaches is to build a comprehensive structure-property relationship, which is essential for the rational design of new materials. wikipedia.org Characterization of novel materials often requires a range of methods to elucidate both chemical and physical properties. mdpi.com

Table 1: Integrated Characterization Techniques for Mercaptoaniline Systems
Integrated TechniqueInformation GainedPotential Application for this compound
SEM-EDXHigh-resolution surface morphology and elemental composition mapping.Analyzing the distribution of sulfur and nitrogen in polymer composites.
TEM-EELSInternal microstructure, crystallographic information, and electronic states.Characterizing the structure of nanoparticles functionalized with this compound.
AFM-Raman (TERS)Nanoscale topography correlated with molecular vibrational information.Mapping chemical changes on a surface during self-assembly or reaction.
Synchrotron XRD/XASPrecise crystal structure, oxidation states, and local atomic coordination.Studying structural transformations during polymerization or catalytic processes.

In-Situ and Operando Spectroscopic Monitoring of Chemical Transformations

To truly understand the mechanisms of reactions involving this compound, such as its polymerization or its role in surface-enhanced Raman spectroscopy (SERS), it is crucial to observe these processes as they happen. In-situ and operando spectroscopy are powerful methodologies that allow for the real-time monitoring of materials under actual reaction conditions. wikipedia.org

Operando spectroscopy is particularly powerful as it combines the spectroscopic characterization of a material while simultaneously measuring its catalytic activity or other performance metrics. wikipedia.orgethz.ch This approach aims to establish direct structure-reactivity relationships. wikipedia.org For this compound, this could involve monitoring the dimerization of p-mercaptoaniline (also known as p-aminothiophenol) into p,p′-dimercaptoazobenzene (DMAB) on a metal surface, a reaction often implicated in SERS studies. acs.org

Relevant Operando Techniques:

Operando SERS: To track surface reactions and the formation of intermediates on plasmonically active substrates.

Operando X-ray Absorption Spectroscopy (XAS): To probe the electronic state and local coordination environment of metal centers interacting with the mercaptoaniline ligand during a catalytic cycle. nih.gov

Operando Infrared (IR) Spectroscopy: To identify changes in vibrational modes of the molecule, indicating bond formation or breaking during a chemical transformation. nih.gov

These time-resolved techniques can provide a "motion picture" of the catalytic cycle, revealing transient species and mechanistic pathways that are invisible to conventional ex-situ analysis. wikipedia.orgnih.gov

Exploration of Novel this compound-Derived Functional Materials

The unique bifunctionality of this compound, with its thiol and anilinium groups, makes it an attractive building block for a variety of functional materials. Future research will increasingly focus on harnessing these functionalities to create materials with tailored properties for specific applications.

Conducting Polymers: Aniline (B41778) and its derivatives are precursors to polyaniline (PANI), a well-known conducting polymer. rsc.orgresearcher.life The thiol group in this compound offers a site for cross-linking, tethering to surfaces, or coordinating metal ions, potentially leading to PANI derivatives with enhanced processability, sensor capabilities, or catalytic activity. rsc.org Research into new aniline derivatives focuses on how different substituents affect the final properties of the polymer. rsc.orgresearcher.life

Functionalized Nanoparticles: The thiol group provides a strong anchor for attaching the molecule to the surface of noble metal nanoparticles (e.g., gold, silver). mdpi.com This can be used to create stable, functionalized nanoparticles for applications in drug delivery, medical diagnostics, and catalysis. mdpi.comnih.gov For example, polymeric nanoparticles are being explored as platforms to overcome issues like the low bioavailability of certain therapeutic agents. nih.gov

Self-Assembled Monolayers (SAMs): The ability of thiols to form ordered layers on metal surfaces can be exploited to create functional interfaces for molecular electronics or biosensors. acs.org

The development of these materials often involves polymerization-induced self-assembly (PISA) or the complexation of active molecules with polymers to form nanoparticles. mdpi.comnih.gov

Table 2: Potential Functional Materials Derived from this compound
Material ClassKey FeaturePotential Application
Thiol-Functionalized PolyanilineConductivity combined with metal-binding/surface-anchoring capabilities.Chemical sensors, anti-corrosion coatings, electrocatalysis.
Surface-Modified Gold/Silver NanoparticlesStable organic shell on a plasmonic core.SERS substrates, targeted drug delivery, diagnostics. mdpi.com
Cross-linked Polymer NetworksEnhanced mechanical and thermal stability via disulfide or other linkages.High-performance composites, hydrogels.
Hybrid Organic-Inorganic MaterialsCoordination to metal centers (e.g., in Metal-Organic Frameworks).Gas storage, separation, heterogeneous catalysis.

Computational Design and Prediction of New Mercaptoaniline-Based Structures and Reactivities

Computational chemistry and materials science are becoming indispensable tools for accelerating the discovery and development of new materials. mit.edunih.gov By using computer simulations, researchers can predict the properties of molecules and materials before they are synthesized, saving significant time and resources. mit.edu

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comresearchgate.netnih.gov For mercaptoaniline derivatives, DFT can be used to calculate global reactivity descriptors such as HOMO-LUMO energy gaps, electronegativity, and chemical hardness to predict their behavior in reactions like corrosion inhibition or polymerization. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large systems of atoms and molecules over time. This can be used to study the self-assembly of mercaptoaniline on surfaces, the conformational dynamics of derived polymers, or their interaction with solvent molecules.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on existing experimental and computational data to identify patterns and build predictive models. mit.edunih.govnih.gov These models can then rapidly screen vast numbers of potential new mercaptoaniline-based structures to identify candidates with desired properties, such as high conductivity or specific catalytic activity. mit.edunih.gov

These computational approaches enable a "materials by design" paradigm, where the properties of a material are tuned at the molecular level to meet the demands of a specific application. rsc.orgeuropean-mrs.com

Q & A

Q. Key Parameters Table :

ParameterMethod/InstrumentCritical Criteria
Reaction Temperature0–5°C (ice bath)Prevents side reactions (e.g., oxidation)
Solvent SystemEthanol/Water (1:1)Ensures solubility of intermediates
Purity ThresholdHPLC ≥98%Minimizes impurities for downstream use

Basic: Which analytical techniques are most robust for quantifying this compound in complex matrices?

Q. Methodological Answer :

  • UV-Vis Spectroscopy : Calibrate at λ = 280 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in phosphate buffer (pH 7.0) .
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) in positive ion mode (m/z 158.2 for [M+H]⁺) with collision-induced dissociation (CID) for fragmentation patterns .
  • Electrochemical Methods : Cyclic voltammetry (CV) at glassy carbon electrodes to detect redox activity of the –SH group (E₀ ≈ −0.45 V vs. Ag/AgCl) .

Q. Validation Criteria :

  • Limit of detection (LOD) < 0.1 µg/mL.
  • Recovery rates (spiked samples) ≥95% .

Advanced: How can computational modeling resolve contradictory spectroscopic data for this compound’s tautomeric forms?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometries of thiol (SH) and thione (S–) tautomers using B3LYP/6-311++G(d,p) basis sets. Compare calculated vs. experimental NMR chemical shifts .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on tautomer stability (Gibbs free energy differences) .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate experimental FTIR bands (e.g., S–H stretch at 2550 cm⁻¹) with simulated vibrational spectra .

Case Study : A 2022 study found discrepancies in FTIR assignments; MD simulations revealed solvent polarity shifts dominant tautomer populations by >60% .

Advanced: How should researchers design experiments to address conflicting literature reports on this compound’s stability under oxidative conditions?

Q. Methodological Answer :

  • Controlled Oxidation Studies :
    • Variables : pH (2–12), oxidant concentration (H₂O₂: 0.1–10 mM), and temperature (25–60°C) .
    • Monitoring : Track degradation via LC-MS and quantify residual –SH groups via Ellman’s assay (412 nm) .
  • Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to distinguish between radical vs. non-radical oxidation pathways .
  • Statistical Design : Apply response surface methodology (RSM) to model interaction effects (e.g., pH × temperature) .

Contradiction Resolution : A 2023 meta-analysis identified oxygen-free conditions as critical for stability; inconsistencies arose from trace metal contaminants in earlier studies .

Advanced: What strategies are effective for validating the biological reactivity of this compound in cell-based assays?

Q. Methodological Answer :

  • Dose-Response Profiling : Use IC₅₀ values (e.g., 48-hour exposure in HeLa cells) with Alamar Blue viability assays .
  • Thiol-Reactivity Confirmation :
    • Pre-treat cells with N-ethylmaleimide (NEM) to block endogenous thiols; observe reduced compound activity .
    • Measure glutathione (GSH) depletion via DTNB assay .
  • Off-Target Screening : Employ kinase/GPCR panels to rule out non-specific interactions .

Q. Data Quality Control :

  • Include ≥3 biological replicates.
  • Normalize to vehicle controls (e.g., DMSO ≤0.1%) .

Basic: How can researchers ensure proper storage and handling of this compound to prevent decomposition?

Q. Methodological Answer :

  • Storage Conditions :
    • Temperature: −20°C under argon atmosphere .
    • Container: Amber glass vials to prevent photodegradation.
  • Handling Protocols :
    • Work under nitrogen/vacuum gloveboxes to avoid moisture and O₂ exposure .
    • Monitor purity via TLC/HPLC before critical experiments .

Stability Indicators : Discoloration (yellow → brown) or precipitate formation signals decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.